molecular formula C10H18N4O2S B1414884 3,5-dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide CAS No. 1828411-90-0

3,5-dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide

Cat. No. B1414884
CAS RN: 1828411-90-0
M. Wt: 258.34 g/mol
InChI Key: FTCHKXGQQVVKDQ-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide, or 3,5-DM-PPS, is a sulfonamide-containing compound that has been used as a pharmaceutical or research chemical in recent years. It is a relatively new compound, having been first synthesized in the early 2000s. 3,5-DM-PPS has been studied for its potential applications in various scientific fields, including drug design and development, biochemistry, and physiology.

Scientific Research Applications

Receptor Selectivity and Multifunctional Agents

One study discusses the design of selective ligands for the 5-HT7 receptor through N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines. This approach identified compounds with potent and selective antagonism to the 5-HT7 receptor, demonstrating antidepressant-like and pro-cognitive properties in vivo, highlighting their potential for treating central nervous system (CNS) disorders (Canale et al., 2016).

Molecular Structure and Synthesis

Research has also focused on the synthesis and molecular structure investigations of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. This study presented molecular structure investigations through X-ray crystallography combined with Hirshfeld and DFT calculations, providing insights into the intermolecular interactions that control molecular packing, which is crucial for understanding their potential applications (Shawish et al., 2021).

Anticancer Activity

Another avenue of research involves the synthesis of polyfunctional substituted 1,3-thiazoles and their evaluation for anticancer activity. These compounds were tested in vitro on various cancer cell lines, including lungs, kidneys, CNS, ovaries, prostate, and breast cancer, demonstrating significant anticancer properties (Turov, 2020).

Synthesis of Heterocyclic Compounds

The synthesis of polysubstituted pyrazolo[3,4-b]pyridine-3-carbohydrazide and pyrazolo[3,4-d]pyridazine derivatives from 5-amino-4-formyl pyrazole carboxylate represents another key research direction. This process, facilitated by reactions with malononitrile, hydrazine, and ketones in the presence of piperidine, highlights the utility of these compounds in creating diverse heterocyclic compounds (Bhavsar et al., 2014).

Green Synthesis Approaches

A study on the green mechanochemical synthesis of new 3,5-dimethyl-4-(arylsulfanyl)pyrazoles through a grinding-induced, sequential one-pot three-component reaction emphasizes the importance of environmentally friendly synthesis methods in creating these compounds. This approach not only yields these compounds in good to excellent yields but also aligns with sustainable chemistry practices (Saeed & Channar, 2017).

properties

IUPAC Name

3,5-dimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2S/c1-7-10(8(2)13-12-7)17(15,16)14-9-3-5-11-6-4-9/h9,11,14H,3-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCHKXGQQVVKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)NC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide
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